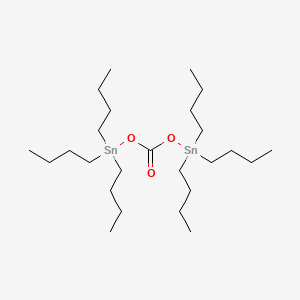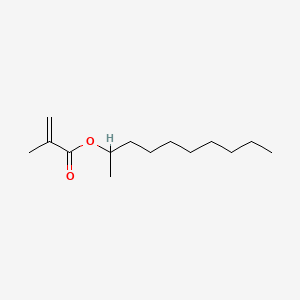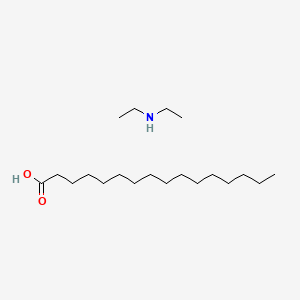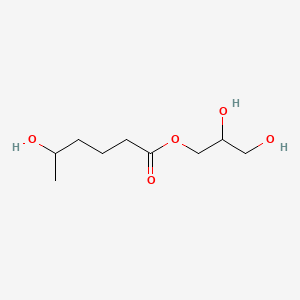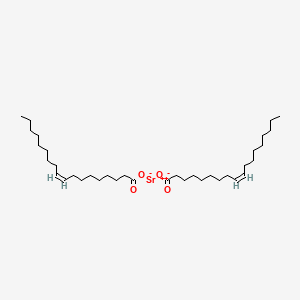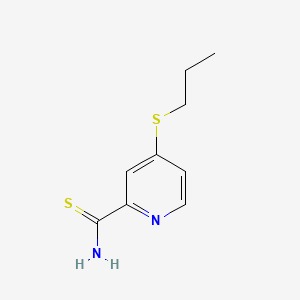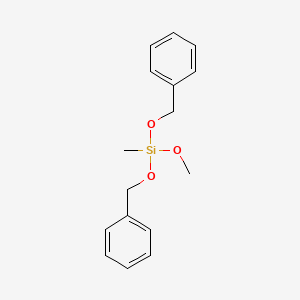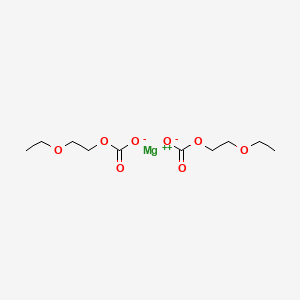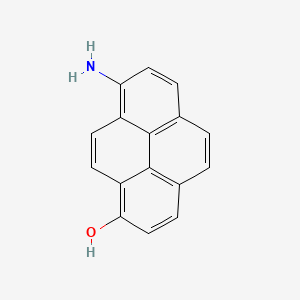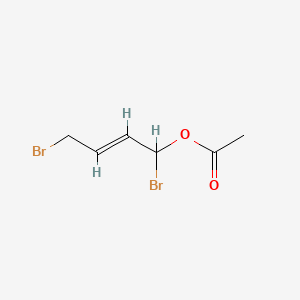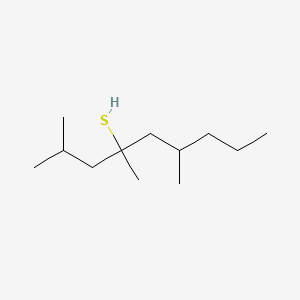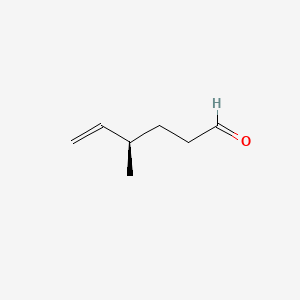
(R)-4-Methylhex-5-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Methylhex-5-enal is an organic compound characterized by its unique structure, which includes a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methylhex-5-enal typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of 4-methylhex-5-en-2-one using a chiral rhodium catalyst under mild conditions. The reaction is carried out in the presence of hydrogen gas at a controlled temperature and pressure to achieve high enantioselectivity.
Industrial Production Methods: On an industrial scale, the production of ®-4-Methylhex-5-enal may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques, such as chiral chromatography, ensures the isolation of the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions: ®-4-Methylhex-5-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the compound can undergo electrophilic addition reactions, such as hydrohalogenation, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrogen bromide in an organic solvent.
Major Products Formed:
Oxidation: 4-Methylhexanoic acid.
Reduction: 4-Methylhex-5-en-1-ol.
Substitution: 4-Bromo-4-methylhex-5-enal.
Scientific Research Applications
®-4-Methylhex-5-enal has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its distinct aroma.
Mechanism of Action
The mechanism of action of ®-4-Methylhex-5-enal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and physiological responses.
Comparison with Similar Compounds
(S)-4-Methylhex-5-enal: The enantiomer of ®-4-Methylhex-5-enal, which may exhibit different biological activities and properties.
4-Methylhex-5-en-2-one: A related compound with a ketone functional group instead of an aldehyde.
4-Methylhexanoic acid: The oxidized form of ®-4-Methylhex-5-enal.
Uniqueness: ®-4-Methylhex-5-enal is unique due to its chiral center, which imparts specific stereochemical properties that influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
63215-85-0 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(4R)-4-methylhex-5-enal |
InChI |
InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3,6-7H,1,4-5H2,2H3/t7-/m0/s1 |
InChI Key |
ONNBZNJCHJAMQS-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H](CCC=O)C=C |
Canonical SMILES |
CC(CCC=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


